2,5-二氟苯甲酸乙酯

描述

Ethyl 2,5-difluorobenzoate is not directly discussed in the provided papers; however, the papers do provide insights into related compounds and their synthesis, which can be informative for understanding the chemical behavior and properties of ethyl 2,5-difluorobenzoate. For instance, the synthesis of various trifluoromethyl heterocycles from a diazoketoester precursor is described, which highlights the reactivity of fluorinated compounds in creating complex structures . Additionally, the synthesis of 2,4,5-trifluorobenzoic acid through a microflow process involving Grignard reagents demonstrates the potential for fluorinated aromatic compounds to be used in pharmaceutical and material science applications .

Synthesis Analysis

The synthesis of related fluorinated compounds involves the use of diazo precursors and Grignard reagents. For example, ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate serves as a versatile intermediate for synthesizing a range of trifluoromethyl heterocycles, utilizing rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions . Similarly, the synthesis of 2,4,5-trifluorobenzoic acid is achieved through a microflow process that includes a Grignard exchange reaction followed by carboxylation with gaseous CO2, resulting in high yields and purity . These methods could potentially be adapted for the synthesis of ethyl 2,5-difluorobenzoate.

Molecular Structure Analysis

While the molecular structure of ethyl 2,5-difluorobenzoate is not directly reported, the crystal structure of a related compound, ethyl 3,5-dinitrobenzoate, provides insights into the potential structural characteristics. Ethyl 3,5-dinitrobenzoate crystals are monoclinic with specific bond distances and angles, and the substituent groups are rotated out of the aromatic ring plane . This information can be useful in predicting the molecular geometry and electronic structure of ethyl 2,5-difluorobenzoate.

Chemical Reactions Analysis

The papers do not provide specific reactions for ethyl 2,5-difluorobenzoate, but they do discuss reactions of structurally similar compounds. For instance, the synthesis of trifluoromethyl heterocycles involves carbene insertion reactions, which are a class of reactions that could potentially be relevant for modifying the chemical structure of ethyl 2,5-difluorobenzoate . The use of Grignard reagents in the synthesis of fluorinated aromatic compounds also suggests that ethyl 2,5-difluorobenzoate could undergo reactions with organometallic reagents .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 2,5-difluorobenzoate can be inferred from the properties of related compounds. For example, the synthesis of methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate involves a multi-step process starting with commercially available compounds, indicating that the ester and ether functional groups can be manipulated under controlled conditions to yield complex molecules . The crystal structure analysis of ethyl 3,5-dinitrobenzoate reveals specific bond distances and angles, which can be compared to those in ethyl 2,5-difluorobenzoate to predict its crystalline properties . These analyses suggest that ethyl 2,5-difluorobenzoate would exhibit characteristics typical of aromatic esters with electron-withdrawing fluorine substituents, such as increased acidity and potential for hydrogen bonding.

科学研究应用

杂环化合物的合成

2,5-二氟苯甲酸乙酯是一种用途广泛的化合物,用于合成各种三氟甲基杂环化合物。这些杂环化合物包括三氟甲基-恶唑、-噻唑、-咪唑、-1,2,4-三嗪和-吡啶,它们通过铑(II)或铜(II)催化的卡宾 X-H 插入反应制得 (Honey 等,2012)。

光化学重排

2,5-二氟苯甲酸乙酯的衍生物 3-叠氮基-4,6-二氟苯甲酸乙酯在特定条件下发生光化学重排。这种重排导致形成 5,7-二氟-4-氮杂螺[2.4]庚-1,4,6-三烯-1-羧酸乙酯。这一过程对于探索氟芳香族化合物的 photochemical 行为至关重要 (Andersson 等,2017)。

药物化合物的开发

2,5-二氟苯甲酸乙酯用于开发用于治疗包括癌症在内的各种疾病的新型化学实体。它是合成复杂药物化合物的起点,展示了其在药物发现和开发中的重要性 (Kucerovy 等,1997)。

有机合成中的光解

该化合物用于光解研究,其中它发生光解反应以产生各种光产物。这些研究有助于理解有机合成中的反应途径和机理 (Ang & Prager,1992)。

电化学研究

2,5-二氟苯甲酸乙酯的衍生物,如 3,8-二氟苯并[c]噌啉,已对其电化学行为进行了研究。这些研究对于理解氟芳香族化合物的电分析特性至关重要 (Durmus 等,2001)。

三氟苯甲酸的合成

2,5-二氟苯甲酸乙酯在三氟苯甲酸的合成中起作用,三氟苯甲酸是制药工业和材料科学中的有价值的中间体。合成过程涉及生成芳基格氏试剂并使其与气态 CO2 反应 (Deng 等,2015)。

土壤运动研究

2,5-二氟苯甲酸乙酯的衍生物,如 2,5-二氟苯甲酸,已被用于研究土壤中的水分运动。这些研究有助于理解多孔介质中各种化合物的传输特性 (Jaynes,1994)。

安全和危害

Ethyl 2,5-difluorobenzoate is classified as a warning under the GHS07 pictogram . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P338, P351, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

属性

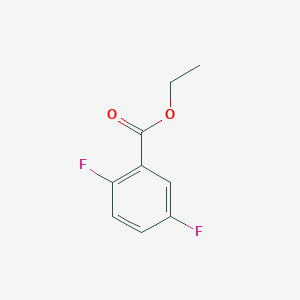

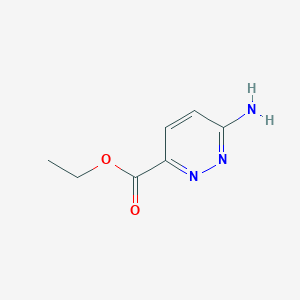

IUPAC Name |

ethyl 2,5-difluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTNZLYJCCASTNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80615575 | |

| Record name | Ethyl 2,5-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80615575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2,5-difluorobenzoate | |

CAS RN |

708-25-8 | |

| Record name | Benzoic acid, 2,5-difluoro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=708-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2,5-difluoro-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000708258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2,5-difluoro-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 2,5-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80615575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

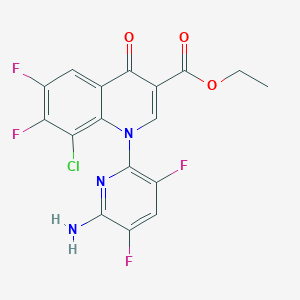

![ethyl 6-(4-aMinophenyl)-1-(4-Methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B3021200.png)